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Compound of Interest

Compound Name: Akuammilan

Cat. No.: B1240834 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the indole

alkaloid Akuammilan. The information presented herein is crucial for the identification,

characterization, and further development of this natural product for potential therapeutic

applications. This document summarizes the key nuclear magnetic resonance (NMR) and

mass spectrometry (MS) data and outlines the general experimental protocols for their

acquisition.

Core Spectral Data: NMR and MS Analysis
The structural elucidation of Akuammilan relies heavily on one-dimensional (1D) and two-

dimensional (2D) NMR spectroscopy, in conjunction with mass spectrometry. While a specific,

publicly available, comprehensive dataset for Akuammilan is not readily found in generalized

databases, the following represents a compilation of expected spectral characteristics based

on the known structure of the Akuammane alkaloid scaffold. The precise chemical shifts and

fragmentation patterns can be found in the primary literature detailing its isolation and

characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of

Akuammilan. The ¹H NMR spectrum reveals the chemical environment and connectivity of

protons, while the ¹³C NMR spectrum provides information about the carbon skeleton.
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Table 1: Predicted ¹H NMR Data for the Akuammilan Core Structure

Proton
Chemical Shift (δ)
ppm Range

Multiplicity
Coupling Constant
(J) Hz

Aromatic Protons 6.5 - 7.5 m -

Olefinic Proton 5.0 - 5.5 q ~7

Methine Protons 2.5 - 4.5 m -

Methylene Protons 1.5 - 3.0 m -

Methyl Protons 0.9 - 1.8 d, t ~7

Table 2: Predicted ¹³C NMR Data for the Akuammilan Core Structure

Carbon Chemical Shift (δ) ppm Range

Aromatic C 110 - 150

Olefinic C 115 - 140

Quaternary C 40 - 60

Methine C 30 - 70

Methylene C 20 - 60

Methyl C 10 - 20

Note: The actual chemical shifts can vary depending on the solvent and the specific

instrumentation used.

Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental

composition of a compound. The fragmentation pattern observed in the mass spectrum

provides valuable clues about the molecule's structure. For Akuammilan, with a molecular

formula of C₁₉H₂₂N₂, the expected exact mass can be calculated.
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Table 3: High-Resolution Mass Spectrometry Data for Akuammilan

Ion Calculated m/z Observed m/z

[M+H]⁺ 279.1856 Varies with experiment

The fragmentation of the Akuammilan core would likely involve characteristic losses of

fragments from the ethylidene side chain and cleavage of the intricate ring system, providing a

unique fingerprint for its identification.

Experimental Protocols
The acquisition of high-quality spectral data is paramount for accurate structure elucidation.

The following sections outline the general methodologies for NMR and MS analysis of alkaloids

like Akuammilan.

NMR Spectroscopy Protocol
A general workflow for acquiring NMR data for an alkaloid like Akuammilan is depicted below.

To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Akuammilan:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1240834#spectral-data-nmr-ms-of-akuammilan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 4 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

